molecular formula C10H18F6N2O5S2 B8270620 Pyr12O1tfsi CAS No. 757240-24-7

Pyr12O1tfsi

Cat. No.: B8270620
CAS No.: 757240-24-7
M. Wt: 424.4 g/mol
InChI Key: NLMPZJBZQUPZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Pyr12O1tfsi within the Broad Field of Ionic Liquids

Ionic liquids (ILs) are salts that exist in a liquid state at temperatures below 100°C. electrochem.org They are composed entirely of ions, specifically a large organic cation and an organic or inorganic anion. acs.org This unique composition imparts a distinct set of physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows. researchgate.netelectrochem.org The ability to tune these properties by modifying the cation and anion structures allows for the design of "task-specific" ionic liquids. electrochem.org

This compound belongs to the pyrrolidinium-based family of ionic liquids, which are known for their favorable electrochemical characteristics. acs.orgalfa-chemistry.com It consists of the N-methoxyethyl-N-methylpyrrolidinium (Pyr12O1+) cation and the bis(trifluoromethanesulfonyl)imide (TFSI-) anion. researchgate.netresearchgate.net The presence of an ether group (-O-) in the alkyl side chain of the cation is a key structural feature. This modification is known to increase the flexibility of the cation, which can lead to lower viscosity and higher ionic conductivity compared to its simple alkyl-chain counterparts, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Pyr14TFSI). unife.itresearchgate.net The TFSI anion is recognized for contributing to the high thermal and electrochemical stability of the ionic liquid. researchgate.net These characteristics position this compound as a promising material for electrochemical applications, where properties like ion transport and stability are critical. electrochem.org

Historical Trajectory and Current Frontiers in this compound Investigations

The synthesis of this compound typically follows a two-step route. The first step involves the quaternization of N-methylpyrrolidine, for example, through alkylation. This is followed by an anion exchange reaction, often with a lithium salt of the desired anion, such as Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in an aqueous solution to yield the final hydrophobic ionic liquid. researchgate.net

Initial research focused on the fundamental characterization of its physicochemical properties. Investigations revealed that this compound exhibits high thermal stability, with decomposition temperatures over 200°C in a nitrogen atmosphere. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) measurements have shown no crystallization for this compound down to -150°C, indicating a strong tendency to form a glass upon cooling. researchgate.netresearchgate.net

Fundamental Academic Significance of this compound in Contemporary Chemistry

The academic significance of this compound stems from its role as a model compound for understanding structure-property relationships in functionalized ionic liquids. The introduction of the methoxyethyl group into the pyrrolidinium (B1226570) cation provides a platform to systematically study the influence of ether functionalities on key properties like viscosity, conductivity, and ion transport mechanisms.

Research has consistently demonstrated that the ether oxygen in the Pyr12O1+ cation enhances the flexibility of the side chain, leading to improved transport properties compared to non-functionalized analogues. researchgate.net For instance, this compound-based electrolytes exhibit lower viscosity and consequently higher ionic conductivity than Pyr14TFSI-based electrolytes. unife.it This has direct implications for applications in electrochemical devices like batteries and supercapacitors, where efficient ion movement is paramount. alfa-chemistry.compolito.it

Furthermore, this compound is academically important in the study of solid-electrolyte interphase (SEI) formation in lithium batteries. The composition and stability of the SEI layer are critical for battery performance and longevity. Studies comparing different pyrrolidinium-based ionic liquids have suggested that the nature of both the cation and the anion influences SEI properties. semanticscholar.org In some comparisons, electrolytes with this compound showed different interfacial resistance evolution compared to other ILs, highlighting the subtle but crucial role of the cation structure. semanticscholar.org Its use in hybrid and solvate electrolytes, where it is mixed with other solvents or salts, is also a key area of academic inquiry, aiming to optimize properties like ionic conductivity and the solubility of species like polysulfides in lithium-sulfur batteries. researchgate.netacs.org

Physicochemical Properties of this compound

This table summarizes key physicochemical properties of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide.

PropertyValueSource
Molecular Formula C10H18F6N2O6S2 roco.global
Molecular Weight 424.38 g/mol roco.globalsigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Density 1.46 g/cm³ (at 20°C) sigmaaldrich.com
Melting Point -55°C roco.global
Viscosity 55.1 cP roco.global
Thermal Stability >200°C (in N2) researchgate.netresearchgate.net

Electrochemical Performance Data for this compound-based Electrolytes

This table presents data from studies on electrolytes containing this compound, often in combination with a lithium salt for battery applications. The values for conductivity and viscosity are temperature-dependent.

Electrolyte CompositionPropertyValueConditionsSource
This compound + 0.2m LiTFSIIonic Conductivity ~2 mS/cm40°C rsc.org
This compound + 0.2m LiTFSIViscosity ~60 mPa·s40°C rsc.org
This compound + 0.2m LiTFSIActivation Energy (Conductivity) 6.1 x 10⁻² ± 0.1 x 10⁻² eV- core.ac.uk
This compound + 0.2m LiTFSIActivation Energy (Viscosity) 6.84 x 10⁻² ± 0.1 x 10⁻² eV- core.ac.uk
This compoundElectrochemical Window ~4.7 V (vs Pt)- researchgate.net

Properties

CAS No.

757240-24-7

Molecular Formula

C10H18F6N2O5S2

Molecular Weight

424.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium

InChI

InChI=1S/C8H18NO.C2F6NO4S2/c1-9(7-8-10-2)5-3-4-6-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1

InChI Key

NLMPZJBZQUPZSN-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

Methodological Paradigms for Pyr12o1tfsi Synthesis

Development of Scalable and High-Purity Synthetic Routes for Pyrrolidinium-Based Ionic Liquids

The synthesis of pyrrolidinium-based ionic liquids (ILs), including Pyr12O1tfsi, has traditionally involved a two-step process. acs.org This typically begins with the quaternization of an amine with a haloalkane to form a halide salt, followed by an anion exchange reaction. google.com However, scaling up this process while maintaining high purity presents significant challenges. rsc.orgresearchgate.net

A key advancement in achieving scalable production is the development of halide-free synthetic routes. acs.org One such innovative approach involves a two-step, one-pot synthesis that circumvents the formation of halide intermediates, which are often difficult to completely remove and can be detrimental to the electrochemical performance of the final product. acs.orgarkema.com This method relies on the reaction of different alkyl bistriflimides with an amine nucleophile. acs.org The reaction can be performed under solvent-free conditions and is amenable to continuous-flow technologies, offering high yields (86-99%) and significantly reduced reaction times. acs.org

Another critical aspect of scalable synthesis is the purification of precursors. rsc.orgresearchgate.net Treating precursors with decolorizing charcoal in water has been shown to be a simple and effective method to produce high-quality ionic liquids. rsc.orgresearchgate.net This pre-purification step is crucial for obtaining colorless, "water-white" ionic liquids, which is an indicator of high purity. rsc.orgresearchgate.net

The "Carbonate Based Ionic Liquid Synthesis (CBILS®)" process is another cutting-edge technology that enables waste-free and halide-free production of high-purity ionic liquids on a large scale. arkema.com This process is noted for its ability to produce ILs with halide content below 5 ppm and low water content (<10 ppm), ensuring high batch consistency. arkema.com

Table 1: Comparison of Synthetic Methodologies for Pyrrolidinium-Based Ionic Liquids

Methodology Key Features Advantages Challenges
Traditional Two-Step Synthesis Quaternization with haloalkane followed by anion exchange. google.com Well-established procedure. Potential for halide impurities, challenges in purification. sigmaaldrich.comgoogle.com
Halide-Free Continuous Flow Synthesis Two-step reaction involving alkyl bistriflimides and amine nucleophiles. acs.org High yield, rapid reaction times, scalable, no halide byproducts. acs.org Requires specialized equipment for continuous flow.
Precursor Purification with Activated Charcoal Treatment of starting materials with charcoal before synthesis. rsc.orgresearchgate.net Simple, effective for removing color and impurities, improves final product purity. rsc.orgresearchgate.net Adds an extra step to the overall process.
CBILS® Process Carbonate-based synthesis. arkema.com Waste-free, halide-free, high purity, scalable. arkema.com Proprietary technology.

Exploration of Sustainable and Environmentally Benign Synthesis Methodologies for this compound

The push towards "green chemistry" has heavily influenced the synthesis of ionic liquids, including this compound. thieme-connect.dethieme-connect.com A primary focus is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. mdpi.com Water has emerged as a viable and sustainable solvent for the synthesis and purification of certain ionic liquids. mdpi.commdpi.com This approach not only reduces the environmental impact but can also lower production costs. mdpi.com

Solvent-free synthesis is another key strategy in developing sustainable methodologies. thieme-connect.dethieme-connect.com For instance, some pyrrolidinium-based ILs can be synthesized through one-pot protocols under solvent-free conditions at room temperature, which significantly minimizes waste and energy consumption. thieme-connect.dethieme-connect.com These reactions can also be highly efficient, with short reaction times. thieme-connect.dethieme-connect.com

The recyclability of the catalyst is also a cornerstone of green synthesis. thieme-connect.dethieme-connect.com In some synthetic routes for related heterocyclic compounds using pyrrolidinium-based ILs as catalysts, the ionic liquid can be recycled and reused for several consecutive cycles without a significant loss of activity. thieme-connect.com This demonstrates the potential for developing closed-loop processes that minimize waste.

Advanced Purification Techniques for Electrochemical-Grade this compound

The performance of this compound in electrochemical applications, such as batteries, is critically dependent on its purity. sigmaaldrich.comresearchgate.net Even trace amounts of impurities like water, halides, and other organic residues can negatively impact the electrochemical stability and performance of devices. sigmaaldrich.com Therefore, advanced purification techniques are essential to produce electrochemical-grade ionic liquids.

A common and effective purification method involves the use of activated carbon or decolorizing charcoal. rsc.orgresearchgate.net This technique is particularly effective at removing colored impurities and other organic contaminants. The process can be as simple as heating the ionic liquid with charcoal in water. rsc.orgresearchgate.net

For removing volatile impurities, vacuum distillation is a suitable method, taking advantage of the negligible vapor pressure of the ionic liquids themselves. sigmaaldrich.com However, due to the low melting points and high polarity of many ionic liquids, recrystallization is often not a feasible purification technique. google.com

Liquid-liquid continuous extraction has been proposed as an environmentally friendly and economical method for purifying ionic liquids. google.com This technique uses a small amount of an organic solvent that is distilled and circulated to extract impurities, avoiding the need to distill the ionic liquid itself. google.com

To achieve the stringent purity levels required for electrochemical applications (e.g., halide content <5 ppm, water content <10 ppm), a combination of these techniques is often employed. arkema.commdpi.com The synthesis and purification procedures are meticulously controlled to ensure the final product meets the high standards for use in energy storage devices. mdpi.com

Table 2: Advanced Purification Techniques for Ionic Liquids

Technique Target Impurities Description Advantages
Activated Charcoal Treatment Colored impurities, organic residues. rsc.orgresearchgate.net Heating the ionic liquid with activated charcoal, typically in a solvent like water. rsc.orgresearchgate.net Simple, effective for specific impurities, improves color. rsc.orgresearchgate.net
Vacuum Distillation Volatile organic compounds. sigmaaldrich.com Separation based on boiling point differences under reduced pressure. sigmaaldrich.com Removes volatile contaminants without degrading the ionic liquid. sigmaaldrich.com
Liquid-Liquid Continuous Extraction Organic halide salts, acid residues, excess alkali metals. google.com Continuous extraction of impurities using a circulating organic solvent. google.com Environmentally friendly, economical, avoids distillation of the ionic liquid. google.com
Combined Methods Multiple impurity types. Sequential application of various techniques to achieve high purity. Can achieve very high purity levels suitable for demanding applications. arkema.commdpi.com

Theoretical and Computational Investigations of Pyr12o1tfsi Systems

Molecular Dynamics (MD) Simulations of Pyr12O1tfsi and its Electrolyte Solutions

Molecular dynamics (MD) simulations, which compute the classical trajectories of atoms and molecules, have been employed to study this compound-based systems, offering a dynamic view of their behavior. arxiv.orgchemrxiv.orgnih.gov These simulations are particularly useful for examining electrolyte solutions, where the interplay between the ionic liquid components and dissolved salts governs the macroscopic properties. chemrxiv.org

MD simulations have been crucial in clarifying the mechanisms of ion transport in electrolytes containing this compound, particularly when salts like magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) are introduced. acs.orgresearchgate.net In these systems, ion transport is not a simple vehicular process where ions move independently through a medium. Instead, a more complex "structural diffusion" mechanism is dominant. acs.orgresearchgate.net This process involves the exchange of ions between adjacent coordination clusters. acs.orgresearchgate.net

Specifically, for Mg²⁺ ions in this compound, transport likely occurs through the exchange of bridging and "free" TFSI⁻ anions within neighboring [Mgₙ(TFSI)ₘ]⁽²ⁿ⁻ᵐ⁾⁻ clusters. acs.orgresearchgate.net Another key mechanism is the exchange of bidentate anions via a bidentate-to-bridging transition. acs.orgresearchgate.net The contribution from the vehicular mechanism, where an ion and its solvation shell move together, is considered to be small. acs.orgresearchgate.net

Studies show that as the salt concentration increases, particularly beyond a mole fraction of 0.12–0.16, there is a significant decrease in diffusion coefficients and conductivity. acs.orgresearchgate.net This change is attributed to the slower exchange of the more strongly coordinated bidentate TFSI⁻ anions, highlighting the concentration-dependent nature of the transport mechanism. acs.orgresearchgate.net

Understanding the intermolecular interactions between cations, anions, and any solvent molecules is fundamental to predicting the behavior of electrolyte systems. nih.govsmu.edu Computational models, particularly those using polarizable force fields like APPLE&P, have successfully replicated cation-anion binding energies that align well with quantum chemistry results. researchgate.net

In this compound systems containing dissolved metal salts, the coordination environment around the metal cation is a key area of investigation. For instance, when NaTFSI is added to this compound to form a 1:1 crystalline phase, each sodium ion is coordinated by six oxygen atoms. acs.org These include five oxygen atoms from four different TFSI⁻ anions and one oxygen from the ether moiety of the Pyr12O1⁺ cation. acs.org

In the case of Mg(TFSI)₂ electrolytes, MD simulations reveal that each Mg²⁺ cation is surrounded by three to four TFSI⁻ anions on average. acs.orgresearchgate.net These coordinating TFSI⁻ anions exist in two primary populations: one in a bidentate coordination to a single Mg²⁺ ion, and another in a bridging geometry between two Mg²⁺ ions. acs.orgresearchgate.net This detailed picture of ionic coordination is essential for explaining the observed transport properties. researchgate.net

Ionic Coordination in Crystalline this compound Salt Complexes. acs.org
Salt ComplexCentral CationCoordination NumberCoordinating Species
This compound:NaTFSI (1:1)Na⁺65 oxygens from 4 TFSI⁻ anions; 1 oxygen from Pyr12O1⁺ ether group
This compound:Mg(TFSI)₂ (1:1)Mg²⁺Not explicitly stated as a single number, but involves coordination with multiple TFSI⁻ anions.Oxygen atoms from surrounding TFSI⁻ anions.

MD simulations provide direct access to the rotational and translational motion of individual ions. arxiv.orgosti.gov In this compound-based electrolytes, the diffusion of ions is strongly influenced by the formation of aggregates and the strength of cation-anion interactions. acs.orgresearchgate.net

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is particularly valuable for analyzing bonding, determining stable molecular conformations, and calculating the energetic properties of systems like this compound. nih.govyoutube.com

DFT calculations, complemented by crystallographic data, have provided significant insights into the bonding characteristics of this compound, especially in its crystalline complexes with metal salts. acs.org The interactions are primarily ionic, involving electrostatic attraction between the Pyr12O1⁺ cation, the TFSI⁻ anion, and any added metal cations like Na⁺ or Mg²⁺. acs.org

In the this compound:NaTFSI crystalline complex, the analysis reveals that the ions form polymeric chains. acs.org The bonding involves the Na⁺ ion coordinating with oxygen atoms from both the sulfonyl groups of the TFSI⁻ anions and the ether group of the Pyr12O1⁺ cation. acs.org This participation of the cation's ether oxygen in coordinating with the metal ion is a critical bonding feature of this system. acs.org Similarly, in the presence of Mg(TFSI)₂, complex coordination structures are formed, governed by the strong electrostatic interactions between the divalent Mg²⁺ and the surrounding TFSI⁻ anions. acs.org Natural Bonding Orbital (NBO) analysis is a common DFT-based technique used to study such charge delocalization and hyperconjugation interactions in ionic liquids. researchgate.net

The flexibility of the Pyr12O1⁺ cation (specifically its methoxyethyl side chain) and the TFSI⁻ anion allows for multiple conformational isomers. DFT calculations are essential for mapping the potential energy surface and identifying the most stable conformations. nih.govchemrxiv.orgmdpi.com

Computational studies exploring the potential energy landscape help to understand the stability of different ionic arrangements and the energy barriers for conformational changes or ion transport. ucla.eduethz.ch This information is vital for understanding why certain crystalline phases form and for predicting the dynamic behavior of the liquid state. acs.org

Computational Approaches for Interfacial Phenomena in this compound-Based Systems

Theoretical and computational investigations are crucial for understanding the complex mechanisms that govern the performance of electrolytes at the molecular level. For N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (this compound), these studies provide fundamental insights into the formation of the Solid Electrolyte Interphase (SEI) and the structure of the electrode-electrolyte interface, which are critical for the stability and efficiency of electrochemical devices. science.gov

Simulation of Solid Electrolyte Interphase (SEI) Formation and Evolution

The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the electrode surface due to electrolyte decomposition reactions. semanticscholar.org Its composition and stability are paramount for the long-term cycling performance of batteries. rsc.org Computational methods, particularly molecular dynamics (MD) simulations, have been employed to investigate the structure of the SEI in various ionic liquid electrolytes. researchgate.net

Research comparing different pyrrolidinium-based ionic liquids has provided a scale for their SEI-forming properties. science.gov Studies indicate that the nature of the anion plays a significant role, with FSI⁻-based electrolytes generally showing enhanced SEI film-forming ability compared to their TFSI⁻ counterparts. core.ac.uk A comparative study ranked the SEI forming properties in the order: PYR12O1FSI > PYR14FSI > PYR14TFSI > this compound. researchgate.netscience.gov This suggests that this compound has a comparatively lower tendency to form a robust SEI compared to its FSI⁻ analogue and even the butyl-substituted (PYR14) TFSI-based ionic liquid. science.gov The formation of the SEI layer is often attributed to a decrease in the surface concentration of the ionic liquid cations at the electrode-electrolyte interface during electrochemical processes. rsc.org The decomposition mechanisms of the TFSI⁻ anion are known to contribute to the chemical makeup of the SEI. researchgate.net

The morphology of battery components, such as the separator, also influences the evolution of SEI resistance. science.gov While computational studies provide valuable insights into the final SEI structure, they often lack detailed information about the initial stages of its formation. researchgate.net

Table 1: Comparative SEI Forming Properties of Pyrrolidinium-Based Ionic Liquids
Ionic LiquidRelative SEI Forming AbilityReference
PYR12O1FSIHighest researchgate.netscience.gov
PYR14FSIHigh researchgate.netscience.gov
PYR14TFSIModerate researchgate.netscience.gov
This compoundLower researchgate.netscience.gov

Theoretical Examination of Electrode-Electrolyte Interface Structures and Stability

The introduction of an ether group in the side chain of the pyrrolidinium (B1226570) cation (to form Pyr12O1⁺ from Pyr14⁺) imparts higher bond flexibility. core.ac.uk This structural modification results in a lower viscosity and higher ionic conductivity for this compound compared to Pyr14TFSI. core.ac.uk Theoretical studies and single-crystal structure determinations have shown that this ether functionality can influence the cation's coordination with metal ions. researchgate.net For instance, studies on crystalline complexes have provided clear evidence that the Pyr12O1⁺ cation can coordinate with sodium (Na⁺) ions. semanticscholar.orgresearchgate.net However, this same coordinative interaction does not appear to occur with all divalent cations, such as magnesium (Mg²⁺). researchgate.net

In electrolytes containing lithium salts (e.g., LiTFSI), the solvation of the Li⁺ ion has a significant effect on SEI formation and transport properties. acs.org In TFSI⁻-based ionic liquids, Li⁺ and Na⁺ ions are often found in complex anionic structures like [Li(TFSI)₂]⁻ and [Na(TFSI)₃]²⁻. acs.org DFT calculations, often used in conjunction with Raman spectroscopy, help to elucidate the conformational equilibrium and coordination structures of the TFSI⁻ anion itself, which exists in different potential energy environments at the interface. acs.orgacs.org The stability of the electrode-electrolyte interface is often evaluated experimentally using techniques like electrochemical impedance spectroscopy (EIS), with the results being interpreted through the lens of theoretical models. core.ac.uk

Table 2: Summary of Theoretical and Computational Findings for this compound Interfaces
FindingComputational/Theoretical MethodImplicationReference
Ether group in Pyr12O1⁺ increases side-chain flexibility.Structural AnalysisLeads to lower viscosity and higher conductivity compared to Pyr14TFSI. core.ac.uk
Pyr12O1⁺ cation coordinates with Na⁺ ions in crystalline phases.Single-Crystal X-ray DiffractionDemonstrates specific cation-metal ion interactions at the interface. semanticscholar.orgresearchgate.net
Pyr12O1⁺ does not show strong coordinative interaction with Mg²⁺.Single-Crystal X-ray DiffractionHighlights the selective nature of cation coordination with different metal ions. researchgate.net
TFSI⁻ anion exists in multiple conformational states (C₁ and C₂ symmetry).DFT Calculations, Raman SpectroscopyAffects the local structure and coordination environment at the molecular level. acs.org
MD simulations reveal the formation of dense counter-ion layers near charged surfaces.Molecular Dynamics (MD) SimulationsProvides a model for the electrical double layer structure at the electrode-electrolyte interface. science.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyr12o1tfsi

Dielectric Spectroscopy for Understanding Pyr12O1tfsi Dynamics

Dielectric spectroscopy is a powerful technique for investigating the dynamic processes in ionic liquids by studying their response to an applied electric field over a wide frequency range. novocontrol.de

Analysis of Dipolar Relaxation Processes and Their Distribution

In ionic liquids like this compound, the inherent conductivity can obscure the dipolar dynamics, making it challenging to determine key parameters such as the static dielectric permittivity. researchgate.netfraunhofer.de However, specialized procedures allow for the extraction of parameters related to dipolar dynamics. researchgate.netfraunhofer.de

The dielectric spectra of this compound are complex and often require models like the Cole-Davidson or Kohlrausch-Williams-Watts equations to describe the unsymmetrical distribution of relaxation times. researchgate.net A dominant relaxation process observed in the accessible frequency range is often attributed to the formation of dipolar ion complexes. researchgate.netacs.org Furthermore, an additional relaxation process is often indicated at frequencies well above the typical measurement range, which is likely associated with the relative motions of the cation and anion lattices. researchgate.netacs.org

The static dielectric permittivity of this compound is notably higher than that of similar ionic liquids like Pyr14TFSI. researchgate.netfraunhofer.de This difference is attributed to the permanent dipole moment of the Pyr12O1+ cation. researchgate.netfraunhofer.de

Investigation of Ionic Dynamics in Amorphous and Liquid States of this compound

Differential Scanning Calorimetry (DSC) studies have shown that this compound remains in an amorphous state down to very low temperatures (-150 °C), which is a desirable property for electrolytes in devices operating over a wide temperature range. researchgate.net In its amorphous and liquid states, the ionic conductivity of this compound is closely linked to its viscosity. researchgate.net

The addition of salts like LiTFSI to this compound results in solutions that maintain an amorphous character. researchgate.net These solutions exhibit low viscosity and high ionic conductivity, even at sub-zero temperatures, making them promising liquid electrolytes for lithium batteries. researchgate.net The movement of ions in these systems is a complex process involving both the vehicular motion of ions and structural diffusion, where ions move through the exchange with neighboring ions. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions in this compound Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in probing the specific molecular interactions and conformational structures within this compound. labcompare.comspectrosci.com

Probing Cation-Anion Hydrogen Bonding and Coordination Environments

Hydrogen bonding plays a significant role in determining the physicochemical properties of ionic liquids. rsc.org In this compound, interactions between the cation and the TFSI⁻ anion can be investigated by analyzing the vibrational modes of both ions. researchgate.net While the Pyr12O1⁺ cation does not have the traditional acidic protons found in protic ionic liquids, weaker hydrogen bonding interactions involving the C-H groups of the pyrrolidinium (B1226570) ring and the ether oxygen with the oxygen atoms of the TFSI⁻ anion can occur.

Studies on similar ionic liquids have shown that the vibrational frequencies of the anion are sensitive to the coordination environment. nih.gov For instance, in systems containing Mg²⁺ ions, the TFSI⁻ anions can exist in different coordination states, such as bidentate (coordinating to a single metal ion) and bridging (coordinating between two metal ions), which can be distinguished using vibrational spectroscopy. acs.org

Conformational Analysis of Anions and Cations in this compound

Raman spectroscopy is a particularly useful tool for studying the conformational flexibility of the ions in this compound. spectroscopyonline.com The TFSI⁻ anion is known to exist in two main conformations: a trans (C2 symmetry) and a cis (C1 symmetry) form. The relative populations of these conformers can be influenced by the surrounding environment, including the nature of the cation and the presence of other species. core.ac.uk

The vibrational spectrum of the Pyr12O1⁺ cation also provides information about its conformation. The pyrrolidinium ring can adopt different puckering conformations, and the methoxyethyl side chain has rotational degrees of freedom. These conformational details can be elucidated by comparing experimental Raman spectra with theoretical calculations. core.ac.uk

Table 1: Key Vibrational Spectroscopy Findings for this compound and Related Systems

Spectroscopic TechniqueObservationImplication
Infrared (IR) Spectroscopy Shifts in the vibrational bands of the TFSI⁻ anion upon addition of metal salts.Changes in the coordination environment of the anion. acs.org
Raman Spectroscopy Presence of distinct bands corresponding to different conformers of the TFSI⁻ anion.Coexistence of multiple anion conformations in the liquid state.
Far-IR Spectroscopy Broad features in the low-frequency region.Intermolecular motions, such as the rattling of anions and intermolecular stretching modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ion Solvation and Mobility Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment, solvation, and mobility of individual ions in this compound. rsc.org

By measuring parameters such as chemical shifts, relaxation times, and diffusion coefficients, a comprehensive picture of the ionic interactions and dynamics can be obtained. nih.govu-psud.fr For instance, changes in the chemical shifts of the nuclei in the Pyr12O1⁺ cation and TFSI⁻ anion upon the addition of a salt like LiTFSI can reveal which parts of the ions are most involved in the solvation of the lithium ions. nih.gov

Pulsed-field gradient (PFG) NMR is a powerful method for directly measuring the self-diffusion coefficients of the individual ions (D+ and D-). weizmann.ac.il This information is crucial for understanding the mechanism of charge transport. In many ionic liquids, the sum of the individual ionic conductivities calculated from the diffusion coefficients (using the Nernst-Einstein equation) is often higher than the measured total ionic conductivity. This discrepancy is attributed to the correlated motion of ions, such as the formation of ion pairs or larger aggregates. acs.org

Table 2: Representative NMR Data for Pyrrolidinium-Based Ionic Liquids

NucleusNMR ParameterTypical Information Gained
¹H, ¹³C, ¹⁹FChemical Shift (δ)Local chemical environment, ion-ion and ion-solvent interactions. nih.gov
⁷Li (in LiTFSI mixtures)Chemical Shift (δ), LinewidthSolvation shell of the lithium ion.
AllSelf-Diffusion Coefficient (D) via PFG-NMRIonic mobility, ion pairing, and transport properties. weizmann.ac.ilrsc.org
AllT₁ Relaxation TimeRotational dynamics of the ions. rsc.org

X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) Spectroscopy for Interfacial Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edueag.comumu.se XPS is a powerful tool for analyzing the outermost 1 to 10 nanometers of a sample, making it ideal for studying the composition of the solid electrolyte interphase (SEI) layer formed at the electrode-electrolyte interface. carleton.educnrs.fr By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their oxidation states. eag.comcnrs.fr This is crucial for understanding the decomposition products of the this compound cation and the TFSI⁻ anion at the electrode surface, which directly impact battery performance and longevity. thermofisher.com

Key Research Findings from XPS Analysis:

Elemental Composition of the SEI: Studies on electrodes cycled with this compound-based electrolytes reveal the presence of elements from both the salt and the ionic liquid, such as carbon, oxygen, fluorine, nitrogen, and sulfur, on the electrode surface.

Chemical State Analysis: High-resolution XPS spectra of specific elements can distinguish between different chemical environments. For example, the C 1s, O 1s, and F 1s spectra can help identify the formation of lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and various organic and inorganic sulfur and nitrogen compounds resulting from the decomposition of the TFSI⁻ anion and the Pyr12O1 cation.

Fourier-Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. researchgate.netrtilab.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. universallab.org This makes it a valuable tool for identifying the functional groups and molecular structures of compounds present at the electrode-electrolyte interface. utm.myjsheld.com FTIR can be used to monitor changes in the chemical structure of the this compound electrolyte and the formation of new species on the electrode surface during cycling. utm.my

Key Research Findings from FTIR Analysis:

Vibrational Bands of this compound: The FTIR spectrum of pristine this compound shows characteristic peaks corresponding to the vibrational modes of the pyrrolidinium cation and the TFSI⁻ anion. For instance, specific bands are associated with C-H, C-N, S-N-S, and CF₃ vibrations.

Interfacial Product Identification: By comparing the FTIR spectra of fresh and cycled electrodes, researchers can identify the formation of decomposition products. Changes in the intensity and position of vibrational bands can indicate the consumption of the electrolyte and the emergence of new chemical species characteristic of the SEI layer.

Technique Information Obtained Relevance to this compound Interfaces
XPS Elemental composition, chemical states of elementsIdentifies decomposition products of the Pyr12O1 cation and TFSI anion at the electrode surface.
FTIR Functional groups, molecular structuresCharacterizes the chemical changes in the electrolyte and the formation of new species in the SEI layer.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties in this compound-Based Electrolytes

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the electrochemical properties of systems, including the electrode-electrolyte interface. nih.govgamry.com By applying a small amplitude AC voltage or current signal over a wide range of frequencies, EIS measures the impedance of the system. youtube.com The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to deconvolve and quantify various electrochemical processes, such as charge transfer resistance, SEI layer resistance, and diffusion phenomena. nih.govgamry.comscribner.com

Key Research Findings from EIS Analysis:

Interfacial Resistance: EIS studies on cells containing this compound-based electrolytes typically show the evolution of interfacial resistance upon cycling. The semicircle in the high-to-medium frequency region of the Nyquist plot is often attributed to the combined resistance of the SEI layer and the charge transfer process at the electrode-electrolyte interface.

Ionic Conductivity: While primarily a bulk property, the ionic conductivity of the this compound electrolyte, which is influenced by factors like temperature and salt concentration, can be inferred from the high-frequency intercept of the Nyquist plot with the real axis, representing the bulk electrolyte resistance (Rs). nih.govunife.it

SEI Layer Evolution: Changes in the diameter of the semicircle(s) in the Nyquist plot over multiple cycles provide insights into the formation and evolution of the SEI layer. An increase in the semicircle diameter generally indicates the growth of a more resistive SEI layer, which can impede ion transport and affect battery performance.

A study reported that a this compound–LiTFSI electrolyte exhibited ionic conductivity values ranging from 10 mS cm⁻¹ at 60 °C to 0.05 mS cm⁻¹ at -30 °C. unife.it

EIS Parameter Physical Meaning in this compound Systems Typical Findings
Bulk Resistance (Rs) Resistance of the electrolyte solutionInfluenced by temperature and LiTFSI concentration.
Charge Transfer Resistance (Rct) Resistance to the electrochemical reaction at the electrode surfaceVaries with electrode material and state of charge.
SEI Resistance (Rsei) Resistance of the solid electrolyte interphaseTends to increase during initial cycling as the SEI forms and stabilizes.
Warburg Impedance (Zw) Impedance related to ion diffusion in the electrodeObserved in the low-frequency region.

Morphological Characterization Techniques for Electrode-Electrolyte Interfaces (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. numberanalytics.com The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. numberanalytics.com In the context of this compound-based systems, SEM is invaluable for visualizing the changes in the electrode surface morphology after electrochemical cycling.

Key Research Findings from SEM Analysis:

SEI Layer Morphology: Ex-situ SEM analysis of electrodes cycled in this compound electrolytes can reveal the morphology of the SEI layer. A smooth, uniform, and stable SEI is generally desirable for good battery performance. In contrast, a thick, cracked, or non-uniform SEI can lead to poor cyclability. numberanalytics.com

Electrode Integrity: SEM images can show the impact of cycling on the physical integrity of the electrode material. For example, it can reveal cracking of electrode particles, which can lead to a loss of electrical contact and capacity fade.

Lithium Deposition Morphology: In lithium metal batteries, SEM is used to study the morphology of lithium deposition. The use of this compound can influence whether lithium deposits as a smooth layer or as dendritic structures, the latter of which can cause short circuits and safety hazards. Operando SEM allows for real-time visualization of these interfacial dynamics. nih.gov

Structural Determination via X-ray Diffraction (XRD) for this compound Crystalline Phases

X-ray Diffraction (XRD) is a non-destructive analytical technique used for the characterization of crystalline materials. pdx.edumalvernpanalytical.comanton-paar.com It provides information on the crystal structure, phase composition, and physical properties of a material. measurlabs.com When an X-ray beam interacts with a crystalline sample, it is diffracted in specific directions according to Bragg's Law, producing a unique diffraction pattern that serves as a fingerprint for the crystalline phase. pdx.eduanton-paar.com

Key Research Findings from XRD Analysis:

Research on Pyr12o1tfsi in Advanced Electrochemical Energy Storage Systems

Pyr12O1tfsi as a Constituent in Advanced Electrolyte Formulations

The performance of an electrochemical cell is intrinsically linked to the properties of its electrolyte. This compound has been investigated as a key component in various electrolyte systems designed to enhance battery safety, longevity, and performance across different chemistries.

Understanding the movement of ions within an electrolyte is fundamental to optimizing battery performance. In this compound-based systems, particularly when a lithium salt is added, the transport of lithium ions (Li⁺) is a complex process. Research on analogous systems provides significant insight into these mechanisms. At lower lithium salt concentrations (below 30 mol%), Li⁺ transport is primarily governed by a vehicular mechanism, where the lithium ion moves as part of a larger complex, coordinated with anions. nih.gov However, as the salt concentration increases, the electrolyte's viscosity rises substantially, and conductivity decreases. nih.gov In these highly concentrated regimes, the dominant transport mechanism is believed to shift towards structural diffusion, where ions move through the exchange of coordinating anions in the Li⁺ solvation shell rather than the movement of the entire complex. nih.gov

Studies on similar pyrrolidinium (B1226570) cations with oligo(ethylene oxide) substituents have shown that the IL cation itself can participate in the solvation of Li⁺ ions. polimi.it This interaction can enable new conduction pathways, potentially accelerating Li⁺ transport beyond the modes available in traditional polymer or liquid electrolytes. polimi.it For electrolytes based on the closely related [Pyr12O1][FTFSI] ionic liquid, electrophoretic NMR studies have confirmed that lithium migrates within negatively charged Li-anion clusters. rsc.org This vehicular transport becomes less significant as the salt concentration increases. rsc.org

Standard ionic liquid electrolytes, while safe, often suffer from high viscosity, which impedes ion transport and limits rate performance. researchgate.netresearchgate.net To address this, the concept of locally concentrated ionic liquid electrolytes (LCILEs) has been developed. researchgate.net This strategy involves diluting a highly concentrated IL-salt mixture with a non-solvating, low-viscosity co-solvent, such as a hydrofluoroether (HFE). researchgate.netresearchgate.net The co-solvent reduces the bulk viscosity and improves ionic transport without disrupting the local solvation structure of the charge-carrying ion (e.g., Li⁺), which remains coordinated by the anions from the salt and the IL. researchgate.net This approach aims to combine the benefits of high salt concentration, such as improved interfacial stability, with the faster kinetics of a less viscous electrolyte. researchgate.net

While this is a promising strategy for pyrrolidinium-based ILs, specific research detailing the development and characterization of LCILEs explicitly incorporating this compound is not extensively documented in the literature. However, its structural similarity to other pyrrolidinium ILs used in LCILE research makes it a strong candidate for such formulations.

The versatility of this compound has led to its exploration in various battery systems beyond conventional lithium-ion technology.

Lithium-ion and Lithium Metal Batteries: Electrolytes containing this compound and a lithium salt like LiTFSI have been characterized for use in lithium-ion batteries. researchgate.net These electrolytes demonstrate suitable characteristics for battery applications, including thermal and electrochemical stability. researchgate.netmdpi.com The performance of these electrolytes has been evaluated in cells with LiFePO₄ cathodes, showing promising cycling stability. researchgate.net The use of highly concentrated electrolytes based on similar ILs has been shown to improve rate capability and capacity retention in both Li-ion and Li-metal cells. nih.gov

Magnesium Batteries: A significant area of research for this compound is in "beyond lithium" technologies, particularly magnesium batteries. acs.org Studies have shown that this compound readily forms a 1:1 crystalline complex with magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂). acs.orgfigshare.com Structural analysis of this crystalline phase provides valuable insight into the local coordination environment of the Mg²⁺ ion, which is crucial for understanding ion transport and interfacial behavior in a potential magnesium battery electrolyte. acs.orgfigshare.com In this solid state, the TFSI⁻ anions are found in both contact ion pair and aggregate solvate arrangements around the magnesium center. acs.orgfigshare.com

Aluminum-ion Batteries: While direct studies on this compound in aluminum-ion batteries are limited, research on related compounds provides a strong rationale for its potential application. Electrolytes using the TFSI⁻ anion, such as aluminum bis(trifluoromethanesulfonyl)imide (Al[TFSI]₃), have been shown to widen the operational voltage window in aqueous aluminum-ion batteries. nih.gov Furthermore, related pyrrolidinium-based ILs like Pyr14TFSI have been demonstrated to suppress the corrosion of aluminum current collectors, a critical challenge in many battery chemistries. researchgate.net This protective effect is attributed to the formation of a stable layer on the aluminum surface, which is facilitated by the low solubility of Al(TFSI)₃ in the ionic liquid. researchgate.net

Table 1: Physicochemical and Crystallographic Properties of this compound and its Complexes This table is interactive. Column headers can be clicked to sort the data.

Property System Value / Observation Source(s)
Melting Point Pristine this compound -20°C to -17.5°C acs.orgfigshare.com
Crystalline Phase Formation This compound : NaTFSI Readily forms a 1:1 crystalline phase. acs.orgfigshare.com
Crystalline Phase Formation This compound : Mg(TFSI)₂ Readily forms a 1:1 crystalline phase. acs.orgfigshare.com
Cation Coordination (Na⁺) This compound:NaTFSI Crystal The Pyr12O1⁺ cation can coordinate with Na⁺ ions. acs.orgfigshare.com
Cation Coordination (Mg²⁺) This compound:Mg(TFSI)₂ Crystal No direct coordinative interaction between Pyr12O1⁺ and Mg²⁺ was observed. acs.orgfigshare.com
Anion Coordination (Mg²⁺) This compound:Mg(TFSI)₂ Crystal TFSI⁻ anions coordinate in bridging and bidentate geometries. acs.orgfigshare.com

Interfacial Phenomena in this compound-Based Electrochemical Devices

The interface between the electrode and the electrolyte is where critical electrochemical reactions occur. The stability and composition of this interface, often called the Solid Electrolyte Interphase (SEI), are paramount for the long-term performance of a battery.

The formation of a stable SEI is essential for preventing continuous electrolyte decomposition on the anode surface. In electrolytes containing this compound and LiTFSI, the growth of an SEI layer has been observed during cycling. researchgate.net The composition of the SEI is heavily influenced by the components of the electrolyte. The TFSI⁻ anion is known to decompose at negative potentials to form inorganic species. osti.gov

General studies on SEI formation indicate that it is often a mosaic-like, bilayer structure composed of inner inorganic and outer organic layers. ntnu.no The inorganic components, which are critical for Li⁺ transport and electronic insulation, typically include compounds like lithium fluoride (B91410) (LiF), lithium oxide (Li₂O), and lithium carbonate (Li₂CO₃). ntnu.no The presence of the TFSI⁻ anion in the electrolyte is a primary source for the formation of LiF and sulfur-containing species within the SEI, which can contribute to its stability and ionic conductivity. osti.gov

Good compatibility between the electrolyte and the electrodes is crucial for achieving long cycle life and high efficiency. Research has demonstrated that electrolytes based on this compound exhibit enhanced stability at the lithium metal/electrolyte interface. researchgate.net This stability is critical for the development of high-energy-density lithium metal batteries.

The compatibility extends to other electrode materials as well. As noted previously, pyrrolidinium TFSI-based ILs show excellent compatibility with aluminum, suppressing its corrosion at high potentials. researchgate.net This is a significant advantage as aluminum is a common material for current collectors in cathodes. Studies on high-voltage magnesium cathodes with TFSI-based electrolytes suggest that while the solvent chemistry plays a dominant role in passivation, the anion contributes to the formation of a thin, protective cathode-electrolyte interface (CEI). osti.gov

The fundamental interactions between the IL and metal ions also inform compatibility. Crystallographic studies show that the Pyr12O1⁺ cation can directly coordinate with sodium ions, but this interaction does not occur with magnesium ions in the crystalline state, where the interaction is dominated by the TFSI⁻ anions. acs.orgfigshare.com These distinct interaction modes influence the structure of the electrochemical double layer and the mechanism of ion deposition and stripping at the electrode surface.

Table 2: Summary of Compound Names

Abbreviation / Common Name Full Chemical Name
This compound N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide
LiTFSI Lithium bis(trifluoromethanesulfonyl)imide
Mg(TFSI)₂ Magnesium bis(trifluoromethanesulfonyl)imide
Al[TFSI]₃ Aluminum bis(trifluoromethanesulfonyl)imide
NaTFSI Sodium bis(trifluoromethanesulfonyl)imide
Pyr14TFSI N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide
P13FSI 1-methyl-1-propyl pyrrolidinium bis(fluorosulfonyl)imide
FTFSI bis(fluorosulfonyl)trifluoromethanesulfonyl)imide
LiFePO₄ Lithium iron phosphate
HFE Hydrofluoroether

Performance Evaluation Methodologies for this compound Electrolyte Systems in Research Devices

The performance of this compound-based electrolytes in electrochemical energy storage devices is rigorously evaluated through a suite of electrochemical techniques. These methodologies are designed to assess key performance indicators such as capacity, efficiency, rate capability, and electrochemical stability. The following subsections detail the primary techniques used in the research and development of this compound electrolytes.

Galvanostatic Cycling and Rate Capability Assessments

Galvanostatic cycling is a fundamental technique used to evaluate the performance of battery cells under constant current conditions. In the context of this compound electrolytes, this involves repeatedly charging and discharging a cell at a specific current density to determine its cycling stability and efficiency.

A comparative study of various ionic liquid-based electrolytes highlighted the performance of this compound. In a lithium half-cell configuration with a LiFePO4 cathode, the electrolyte comprising this compound and a lithium salt demonstrated a high reversible capacity. Specifically, cells employing a this compound–LiTFSI electrolyte mixture exhibited a reversible capacity of approximately 165 mAh g⁻¹, which is about 97% of the theoretical value for the cathode material. This performance was comparable to that of cells using a Pyr14FSI–LiTFSI electrolyte. In contrast, electrolytes based on Pyr14TFSI–LiTFSI and DEMETFSI–LiTFSI showed slightly lower reversible capacities of around 161 mAh g⁻¹. core.ac.uk

The coulombic efficiency, which is the ratio of charge extracted during discharge to the charge supplied during charging, is a critical metric for assessing the reversibility of the electrochemical processes. For the this compound–LiTFSI electrolyte, a coulombic efficiency of about 98% was observed. core.ac.uk

Rate capability assessments are crucial for determining how well a battery can perform at different charge and discharge rates. The study revealed that electrolytes based on this compound exhibit good rate capability. Cell polarization, a measure of the voltage drop during operation, was evaluated for the different electrolytes. The cell with this compound–LiTFSI showed an average polarization of about 100 mV. This was higher than the 70 mV observed for Pyr14FSI–LiTFSI but lower than the 110 mV for Pyr14TFSI–LiTFSI and 120 mV for DEMETFSI–LiTFSI, indicating its competitive performance in terms of efficiency at various currents. core.ac.uk

Performance of Various Ionic Liquid-Based Electrolytes in Li/LiFePO4 Half-Cells
Electrolyte CompositionReversible Capacity (mAh g⁻¹)Coulombic Efficiency (%)Average Cell Polarization (mV)
This compound–LiTFSI~165~98~100
Pyr14FSI–LiTFSI~165~99.9~70
Pyr14TFSI–LiTFSI~16192-99.9~110
DEMETFSI–LiTFSI~161~98~120

Cyclovoltammetry and Lithium Plating-Stripping Investigations

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical behavior of a system. It provides information about the electrochemical stability window (ESW) of the electrolyte and the redox processes occurring at the electrode-electrolyte interface. For ionic liquids like this compound, the ESW is a critical parameter that defines the voltage range within which the electrolyte remains stable without undergoing decomposition. A wide electrochemical window is essential for high-voltage battery applications. Research on various pyrrolidinium-based ionic liquids with the TFSI anion has shown that they generally possess wide electrochemical stability windows, often around 5 V. researchgate.net

Lithium plating and stripping are critical processes that occur at the anode of a lithium-ion battery during charging and discharging, respectively. The efficiency and morphology of lithium deposition and dissolution significantly impact the battery's safety and cycle life. The deposition of metallic lithium on the anode surface, known as lithium plating, is a major degradation mechanism that can lead to capacity loss and safety hazards. dlr.de The reverse process, lithium stripping, involves the dissolution of the plated lithium back into the electrolyte. auburn.edustanford.edu

Pyr12o1tfsi in Advanced Materials Science Research

Integration of Pyr12O1tfsi into Polymer Electrolyte Systems

The incorporation of this compound into polymer matrices has been a key strategy in developing high-performance solid-state electrolytes. These materials are crucial for advancing energy storage technologies, such as lithium-ion batteries, by offering a safer alternative to traditional liquid electrolytes.

The synthesis of polymer electrolytes containing this compound often involves blending it with a polymer host, such as poly(ethylene oxide) (PEO), and a lithium salt, like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). rsc.org One common method involves a solvent-casting technique where the components are dissolved in a suitable solvent, cast into a film, and the solvent is subsequently evaporated. researchgate.net Another approach is the creation of poly(ionic liquid)s (PILs), where the ionic liquid moiety is covalently attached to the polymer backbone. researchgate.netrsc.org This can be achieved through the polymerization of ionic liquid monomers. researchgate.netrsc.org For instance, ternary polymer electrolytes have been produced by dry-mixing PEO and LiTFSI, followed by the addition of a mixture of benzophenone (B1666685) and this compound. rsc.org The resulting mixture is then annealed and hot-pressed to form self-standing films. rsc.org The molar ratio of the components is a critical parameter, with a PEO:LiTFSI:this compound ratio of 20:2:4 known to form stable, amorphous films. rsc.org

Researchers have also explored the creation of composite gel electrolytes. For example, PVDF-HFP/silica composite membranes have been used to absorb a solution of LiTFSI and this compound, resulting in a gel polymer electrolyte with promising capacity retention and reversibility when used with LFP cathode materials. researchgate.net

Interactive Table: Synthesis Methods for this compound-Based Polymer Electrolytes

Method Description Key Components Resulting Material Reference
Solvent CastingComponents are dissolved, cast into a film, and the solvent is evaporated.PEO, LiTFSI, this compound, SolventSolid Polymer Electrolyte researchgate.net
Hot PressingDry-mixed components are annealed and pressed at elevated temperatures.PEO, LiTFSI, this compound, BenzophenoneSelf-Standing Polymer Film rsc.org
Gel AbsorptionA porous polymer membrane absorbs a liquid electrolyte solution.PVDF-HFP/Silica, LiTFSI, this compoundComposite Gel Electrolyte researchgate.net
PIL SynthesisPolymerization of monomers containing the ionic liquid cation.Ionic Liquid MonomersPoly(ionic liquid) researchgate.netrsc.org

The mechanism of ion conduction in polymer electrolytes is a complex process influenced by factors such as polymer segmental motion, ion hopping, and the degree of crystallinity. osti.govsciopen.comsciopen.com In amorphous polymer electrolytes above their glass transition temperature (Tg), ion transport is primarily facilitated by the local segmental motion of the polymer chains, which creates free volume for the ions to move. osti.govsciopen.com This behavior is often described by the Vogel-Tammann-Fulcher (VTF) equation. sciopen.com Below the Tg, or in crystalline regions, ion hopping between fixed sites becomes the dominant mechanism, following an Arrhenius-type behavior. osti.gov

Interactive Table: Ion Conduction Parameters in Polymer Electrolytes

Parameter Description Influence on Conductivity Governing Model Reference
Segmental MotionMovement of polymer chain segments creating free volume.Increases conductivity above Tg.Vogel-Tammann-Fulcher (VTF) osti.govsciopen.com
Ion HoppingIons moving between coordination sites.Dominant mechanism below Tg and in crystalline regions.Arrhenius osti.gov
CrystallinityDegree of ordered polymer chains.Reduces conductivity by hindering segmental motion.N/A rsc.org
Plasticizer (IL)Additive that increases polymer chain mobility.Increases conductivity by reducing crystallinity.N/A researchgate.net

This compound in Nanostructured Functional Materials Development

The use of this compound extends to the development of nanostructured functional materials, where its properties can be harnessed to create materials with tailored functionalities for applications in energy storage, catalysis, and separations. uni-siegen.deicn2.cat Nanostructured materials, such as those with porous architectures, offer high surface areas and unique physical properties that can be enhanced by the inclusion of ionic liquids. uni-siegen.defrontiersin.org

The development of these materials often involves combining different classes of materials to create superior composites. uni-siegen.de For instance, this compound can be incorporated into nanoporous inorganic films or used in conjunction with nanoparticles to create hybrid materials. uni-siegen.defrontiersin.org The ionic liquid can act as a template, a stabilizer, or a functional component within the nanostructure. One approach involves the infiltration of functional materials into 3D nanostructured polymer templates via processes like electroplating. mdpi.com The ionic liquid can be part of the electrolyte bath or incorporated into the final structure. The goal is to create materials with enhanced properties, such as improved ionic conductivity in nanostructured electrolytes or enhanced catalytic activity in porous catalysts. uni-siegen.defrontiersin.org

Fabrication and Characterization of this compound-Based Ionogels and Functional Membranes

Ionogels are a class of materials that consist of an ionic liquid confined within a solid matrix, which can be a polymer or an inorganic network. rsc.orgresearchgate.net They combine the desirable properties of solid-state materials, such as mechanical stability, with the high ionic conductivity of liquid electrolytes. researchgate.net The fabrication of this compound-based ionogels can be achieved through various methods, including the in-situ polymerization of monomers in the presence of the ionic liquid or a sol-gel process. rsc.orgresearchgate.net For example, silica-based ionogels can be prepared by the hydrolysis and condensation of precursors like tetraethylorthosilicate (TEOS) in this compound. researchgate.net

Functional membranes incorporating this compound are also being developed for applications such as gas separation and electrochemistry. uni-siegen.de These membranes can be fabricated by casting a solution containing a polymer and the ionic liquid. researchgate.net The characterization of these ionogels and membranes is crucial to understanding their structure and performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to identify the chemical functional groups present in the material. researchgate.netmdpi.com Electrochemical Impedance Spectroscopy (EIS) is employed to measure the ionic conductivity of the material over a range of temperatures. rsc.org Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and phase transitions of the materials. mdpi.com

Interactive Table: Characterization Techniques for this compound-Based Materials

Technique Information Obtained Application Example Reference
Fourier-Transform Infrared Spectroscopy (FTIR)Identification of chemical bonds and functional groups.Confirming the incorporation of different components in a membrane. researchgate.netmdpi.com
Electrochemical Impedance Spectroscopy (EIS)Ionic conductivity and interfacial resistance.Measuring the performance of a polymer electrolyte. rsc.org
Differential Scanning Calorimetry (DSC)Glass transition temperature, melting point, and crystallinity.Assessing the thermal properties and phase behavior of an ionic liquid or polymer. mdpi.com
Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature.Determining the operational temperature range of an electrolyte. mdpi.com

Catalytic Research Applications of Pyr12o1tfsi

Research on Pyr12O1tfsi-Based Systems in Heterogeneous Catalysis

Similarly, there is a lack of specific research on the application of this compound in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This includes applications such as supported ionic liquid phase (SILP) catalysis, where the ionic liquid is immobilized on a solid support. While the concept of using ionic liquids in such systems is established, there are no detailed findings or data tables in the available literature that demonstrate the use or performance of this compound in this capacity. One study noted the catalytic activity of graphite (B72142) electrodes in the presence of similar pyrrolidinium (B1226570) cations, but this led to the decomposition of the ionic liquid rather than its use as a stable catalytic medium. researchgate.net

Role of this compound in Sustainable Chemical Transformations and Green Chemistry Methodologies

The potential for this compound to contribute to sustainable chemical transformations and green chemistry is intrinsically linked to its application in catalysis. The principles of green chemistry favor the use of recyclable, non-volatile solvents to minimize environmental impact. Ionic liquids are often highlighted in this context. frontiersin.org However, without specific research demonstrating its efficacy and stability as a catalytic medium, its role in green chemistry methodologies remains theoretical. The current literature on this compound does not provide the necessary data to evaluate its performance in sustainable catalytic processes.

Comparative Academic Studies Involving Pyr12o1tfsi

Comparative Analysis of Pyrrolidinium (B1226570) Cation Structural Modifications (e.g., Ether-Functionalization) on Ionic Liquid Behavior

The strategic modification of the pyrrolidinium cation, particularly through the introduction of ether functionalities, has been a significant area of research to fine-tune the physicochemical properties of ionic liquids (ILs) for various applications, notably as electrolytes in energy storage devices. The replacement of a methylene (B1212753) group in an alkyl side chain with an ether linkage, such as in the transformation of N-butyl-N-methylpyrrolidinium (Pyr14) to N-methoxyethyl-N-methylpyrrolidinium (Pyr12O1), induces notable changes in the IL's behavior. researchgate.netunife.it

One of the most consistently observed effects of ether-functionalization is the reduction in viscosity and a corresponding increase in ionic conductivity. researchgate.netunife.itresearchgate.net This is attributed to the enhanced flexibility of the ether-containing side chain. unife.itresearchgate.net The presence of the oxygen atom in the ether group leads to a more coiled or compact cation conformation, which can increase the free volume within the liquid and facilitate ion transport. rsc.orgrsc.org For instance, the Pyr12O1TFSI-based electrolyte exhibits lower viscosity and higher conductivity compared to its Pyr14TFSI counterpart. unife.it This effect is not unique to pyrrolidinium systems; similar trends of increased fluidity are observed in ether-functionalized ammonium (B1175870) and phosphonium-based ILs. ucl.ac.uk

The introduction of an ether group can also influence the thermal properties of the IL. While many ether-functionalized ILs show lower melting points or glass transition temperatures due to the disruption of ordered crystalline packing, this is not a universal rule. ucl.ac.uk The specific placement and number of ether groups, along with the nature of the anion, play a crucial role. rsc.orgnih.gov Studies have shown that while some ether-functionalized pyrrolidinium ILs exhibit suppressed crystallization, others show no significant change in their crystallization behavior. researchgate.net

Furthermore, the structure of the cation side chain affects the intermolecular and intramolecular interactions within the IL. researchgate.net The oxygen atom in the ether chain can participate in hydrogen bonding, influencing the coordination environment, especially when paired with certain anions. researchgate.net Molecular dynamics simulations and spectroscopic studies have revealed that the conformational flexibility of ether-side chains is a key factor governing the differences in properties between ether- and alkyl-functionalized ILs. rsc.orgnih.gov For example, in this compound, the ether side chain's flexibility contributes to its distinct transport properties compared to the more rigid alkyl chain in Pyr14TFSI. researchgate.net

Table 1: Comparison of Physical Properties of Ether-Functionalized vs. Alkyl-Functionalized Pyrrolidinium ILs

Ionic LiquidCation StructureKey Property DifferenceReference
This compoundEther-functionalizedLower viscosity, higher conductivity unife.it
Pyr14TFSIAlkyl-functionalizedHigher viscosity, lower conductivity unife.it
Pyr1,1O2O1 TFSATwo ether oxygensLowest viscosity among compared ether-functionalized cations nih.gov

Impact of Anion Identity on this compound System Characteristics (e.g., FSI vs. TFSI)

The choice of anion paired with the Pyr12O1 cation has a profound impact on the resulting ionic liquid's properties, with the comparison between bis(fluorosulfonyl)imide (FSI) and bis(trifluoromethanesulfonyl)imide (TFSI) being particularly well-documented. scispace.comnih.gov These two anions, while structurally similar, impart distinct characteristics to the Pyr12O1-based electrolytes.

A primary differentiator is the influence on transport properties. Generally, FSI-based ILs exhibit higher ionic conductivity and lower viscosity compared to their TFSI counterparts. unife.itscispace.com This is often attributed to the smaller size and greater flexibility of the FSI anion. researchgate.netscispace.com However, this improvement in transport properties comes with a trade-off in thermal stability. Pyr12O1FSI systems tend to have lower thermal stability compared to this compound. scispace.commdpi.com For example, in ternary polymer electrolytes, samples containing the FSI anion were less thermally stable than those with TFSI, although they remained stable up to 200°C. scispace.com

The anion also plays a critical role in the electrochemical behavior and the formation of the solid electrolyte interphase (SEI) on electrode surfaces, which is crucial for battery performance. FSI-based electrolytes are often associated with enhanced SEI forming abilities due to the reactivity of the S-F bonds. unife.it Studies have shown a scale for SEI forming properties in the order of PYR12O1FSI > PYR14FSI > PYR14TFSI > this compound. nih.govsemanticscholar.orgscience.gov This suggests that the combination of the ether-functionalized cation and the FSI anion is particularly effective at creating a stable SEI.

Furthermore, the anion identity affects the phase behavior of the electrolyte systems. In some polymer electrolyte systems, those containing TFSI anions were fully amorphous, while FSI-containing electrolytes showed partial crystallinity. scispace.com The interaction between the anion and the cation is also a key factor. Infrared spectroscopy studies have indicated that the hydrogen bonding between the anion and the cation is more observable in FSI-based systems compared to TFSI-based ones, particularly with ether-functionalized cations. researchgate.net

Table 2: Comparative Properties of Pyr12O1-Based ILs with FSI vs. TFSI Anions

PropertyPyr12O1FSIThis compoundReference
Ionic ConductivityHigherLower scispace.com
ViscosityLowerHigher unife.it
Thermal StabilityLowerHigher scispace.commdpi.com
SEI Forming AbilitySuperiorInferior nih.govsemanticscholar.orgscience.gov
Crystallinity (in some polymer electrolytes)Partial CrystallinityAmorphous scispace.com

Benchmarking this compound Against Other Benchmark Ionic Liquid Electrolytes for Specific Research Questions

In the quest for optimal electrolytes for applications like lithium-ion batteries, this compound is frequently benchmarked against other well-established ionic liquids. unife.itresearchgate.net These comparative studies aim to elucidate structure-property relationships and identify the most promising candidates for specific performance metrics.

A common benchmark is the comparison with its non-ether-functionalized analogue, Pyr14TFSI. As previously discussed, this compound generally shows superior transport properties, such as higher ionic conductivity and lower viscosity, due to the flexibility of its ether side chain. unife.it This often translates to better rate capability in battery cells, although other factors like interfacial stability also play a crucial role. unife.it

Furthermore, the performance of this compound is also contextualized by comparing it with systems containing different anions, such as FSI. For instance, the Pyr14FSI-LiTFSI electrolyte has been shown to achieve outstanding cycle life and rate capability in full lithium-ion cells. unife.it This underscores that for specific research questions, such as achieving long-term cycling stability, the anion's properties can be a dominant factor.

Benchmarking studies also extend to the investigation of ILs as additives or catalysts. In the field of mechanochemistry, for example, various ILs have been compared for their efficiency in promoting electrophilic fluorination. mdpi.comnih.gov While not specifically focused on this compound, these studies reveal that ILs with fluorous anions like TFSI are often the most effective promoters, and lower viscosity is generally associated with higher product yields. mdpi.comnih.gov This suggests that the favorable viscosity of this compound could be advantageous in such catalytic applications.

Table 3: Benchmarking of this compound against other IL Electrolytes in Lithium-ion Battery Context

Benchmark ElectrolyteKey Comparative FindingResearch FocusReference
Pyr14TFSI-LiTFSIThis compound has lower viscosity and higher conductivity.Effect of ether-functionalization on transport properties. unife.it
Pyr14FSI-LiTFSIPyr14FSI-based electrolyte showed better rate capability and capacity retention in a specific Li-ion cell configuration.Overall electrochemical performance and cycling stability. unife.it
DEMETFSI-LiTFSIBoth this compound and DEMETFSI are evaluated as suitable electrolytes, with performance depending on specific cell chemistry and conditions.Evaluation of different cation structures for Li-ion battery application. unife.itresearchgate.net

Future Directions and Emerging Research Themes for Pyr12o1tfsi

Advanced Electrolyte Design and Optimization Strategies for Pyr12O1tfsi Systems

The ongoing quest for safer and more efficient energy storage devices is a primary driver for advanced electrolyte design featuring this compound. Future strategies will concentrate on the fine-tuning of electrolyte properties through the addition of co-solvents and specific additives. The goal is to create electrolyte systems with tailored viscosity, ionic conductivity, and wider operational temperature ranges. rsc.orgrsc.org

A significant area of research involves the formulation of ternary or multicomponent electrolyte systems. rsc.org For instance, the strategic blending of this compound with organic solvents like ethylene (B1197577) carbonate (EC) or propylene (B89431) carbonate (PC) is being explored to reduce viscosity and enhance the mobility of charge carriers, such as lithium ions. acs.org This approach is critical for improving the rate performance of batteries. rsc.org Another promising avenue is the development of quasi-solid-state electrolytes, where this compound is incorporated into a polymer matrix like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) to form ionogels or gel polymer electrolytes (GPEs). rsc.orgwikipedia.org These systems offer a balance between the high conductivity of liquids and the enhanced safety of solid-state batteries. researchgate.net

Deeper Understanding of Ion Transport and Interfacial Mechanisms through Synergistic Characterization and Modeling

To unlock the full potential of this compound, a more profound understanding of ion transport phenomena and the complex reactions occurring at electrode interfaces is necessary. rsc.orgresearchgate.net Future research will increasingly integrate advanced experimental techniques with sophisticated computational modeling to gain unprecedented insights. labpartnering.org

Synergistic Approaches to Unraveling Complexity:

Research ApproachTechniques and Focus Areas
Advanced Characterization In-situ and operando spectroscopic methods (e.g., Raman, FTIR) to observe molecular interactions and SEI formation in real-time. acs.org Electrochemical techniques like impedance spectroscopy (EIS) to probe interfacial resistance and ion transport kinetics. researchgate.net Nuclear Magnetic Resonance (NMR) to study ion diffusion and coordination environments. acs.org
Computational Modeling Molecular Dynamics (MD) simulations to visualize solvation shells of cations (e.g., Li+, Mg2+) and predict transport properties like diffusion coefficients and viscosity. researchgate.netacs.org Density Functional Theory (DFT) calculations to investigate the electrochemical stability window and decomposition pathways of the electrolyte. frontiersin.org

This synergistic methodology will be crucial for elucidating the mechanisms of ion transport, whether through a vehicular or structural diffusion process, and for understanding the composition and evolution of the solid electrolyte interphase (SEI). researchgate.netacs.org A detailed molecular-level picture will enable the rational design of improved electrolyte formulations and more stable electrode-electrolyte interfaces. osti.govnih.gov

Exploration of Novel Applications for this compound Beyond Traditional Energy Storage and Catalysis

While this compound has been extensively studied for its role in batteries and catalysis, its unique combination of properties—high thermal stability, low volatility, and a wide electrochemical window—positions it as a versatile candidate for a host of emerging technologies. rsc.org

Future research is set to explore its potential in areas such as:

Electrochromic Devices: Its stability makes it an excellent electrolyte for smart windows and displays that change color with an applied voltage.

Supercapacitors and Actuators: The wide electrochemical window is advantageous for high-performance supercapacitors and ionic polymer-metal composite actuators. alfa-chemistry.com

CO2 Capture and Conversion: Ionic liquids are known to dissolve CO2, and the electrochemical stability of this compound could allow it to serve as a medium for the electrochemical reduction of CO2 into valuable chemicals and fuels. forcetechnology.comglobalccsinstitute.comaaqr.org

Specialized Lubricants: Its ionic nature and thermal stability suggest potential applications as a lubricant in demanding environments. alfa-chemistry.com

Green Chemistry: this compound can be used to create microemulsions that act as nanoreactors for chemical synthesis, promoting greener chemical processes. researchgate.net

Biomolecule Stabilization: It has shown potential as a medium for enzymatic reactions, where it can enhance the stability and activity of enzymes. chemicalbook.com

Material Synthesis: Its use as a solvent for the dissolution and processing of materials like cellulose (B213188) is another area of interest. alfa-chemistry.com

Development of Sustainable and Scalable Production Methodologies for this compound for Broader Research Impact

The transition of this compound from a laboratory-scale curiosity to a widely used material hinges on the development of production methods that are both sustainable and economically scalable. arxiv.orgchemrxiv.org Current synthesis routes can be complex, involving multiple steps and the use of volatile organic solvents.

Future research in this domain will prioritize:

Green Synthesis Pathways: This includes exploring one-pot reactions, utilizing bio-based precursors, and employing more environmentally friendly solvents and reagents to minimize waste and energy consumption. chemrxiv.orgresearchgate.net

Improved Purification Techniques: Developing methods to achieve high purity without relying on large volumes of traditional organic solvents is crucial. This could involve advanced filtration or extraction techniques.

Scalable Manufacturing Processes: Moving from batch production to continuous flow chemistry could significantly enhance production efficiency, reduce costs, and ensure a consistent product quality, thereby making this compound more accessible for large-scale applications and fostering broader research and industrial adoption. arxiv.org

The concerted effort across these future research themes promises to elevate the role of this compound, transforming it into a key enabling material for a new generation of advanced technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.